molecular formula C7H11N3O4 B13995779 4-(2-Nitroimidazol-1-yl)butane-1,2-diol CAS No. 80479-63-6

4-(2-Nitroimidazol-1-yl)butane-1,2-diol

Cat. No.: B13995779
CAS No.: 80479-63-6
M. Wt: 201.18 g/mol
InChI Key: AXLKWXCLDLSLIQ-UHFFFAOYSA-N
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Description

4-(2-Nitroimidazol-1-yl)butane-1,2-diol is a chemical compound that belongs to the class of nitroimidazoles It is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to a butane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroimidazol-1-yl)butane-1,2-diol typically involves the nitration of imidazole derivatives followed by the introduction of the butane-1,2-diol moiety. One common method involves the reaction of 2-nitroimidazole with 1,2-dibromobutane under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroimidazol-1-yl)butane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, alkylated products, and acylated compounds .

Scientific Research Applications

4-(2-Nitroimidazol-1-yl)butane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitroimidazol-1-yl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitroimidazol-1-yl)butane-1,2-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butane-1,2-diol moiety provides additional functional groups that can participate in various chemical reactions, enhancing its versatility in synthetic and research applications .

Properties

CAS No.

80479-63-6

Molecular Formula

C7H11N3O4

Molecular Weight

201.18 g/mol

IUPAC Name

4-(2-nitroimidazol-1-yl)butane-1,2-diol

InChI

InChI=1S/C7H11N3O4/c11-5-6(12)1-3-9-4-2-8-7(9)10(13)14/h2,4,6,11-12H,1,3,5H2

InChI Key

AXLKWXCLDLSLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCC(CO)O

Origin of Product

United States

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